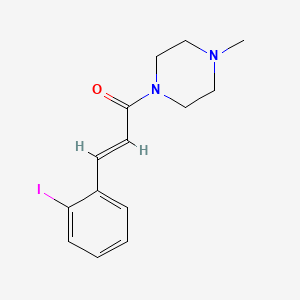![molecular formula C12H20N2O B7972573 3,9-Diazabicyclo[4.2.1]nonan-3-yl(2-methylcyclopropyl)methanone](/img/structure/B7972573.png)
3,9-Diazabicyclo[4.2.1]nonan-3-yl(2-methylcyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Diazabicyclo[4.2.1]nonan-3-yl(2-methylcyclopropyl)methanone is a heterocyclic compound that features a bicyclic structure with nitrogen atoms at the 3 and 9 positions. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diazabicyclo[4.2.1]nonan-3-yl(2-methylcyclopropyl)methanone typically involves a [3+2] cycloaddition reaction. This reaction can be performed using azomethine ylides, which are generated in situ from aldehydes, amines, and activated alkenes . The reaction conditions often include the use of a solvent such as dichloromethane, and the reaction is carried out at room temperature. The resulting product is then subjected to reduction and lactamization to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,9-Diazabicyclo[4.2.1]nonan-3-yl(2-methylcyclopropyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3,9-Diazabicyclo[4.2.1]nonan-3-yl(2-methylcyclopropyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Medicine: Explored for its antibacterial and antitumor activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3,9-Diazabicyclo[4.2.1]nonan-3-yl(2-methylcyclopropyl)methanone involves its interaction with specific molecular targets. For example, as a dual orexin receptor antagonist, it binds to orexin receptors in the brain, inhibiting their activity and potentially modulating sleep-wake cycles . As a delta opioid agonist, it activates delta opioid receptors, which can result in analgesic effects .
Comparación Con Compuestos Similares
Similar Compounds
3,7-Diazabicyclo[4.3.0]nonan-8-one: Another bicyclic compound with similar structural features but different biological activities.
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic framework but differ in their functional groups and applications.
Uniqueness
3,9-Diazabicyclo[4.2.1]nonan-3-yl(2-methylcyclopropyl)methanone is unique due to its specific bicyclic structure and the presence of a cyclopropyl group, which imparts distinct chemical and biological properties. Its potential as a dual orexin receptor antagonist and delta opioid agonist sets it apart from other similar compounds .
Propiedades
IUPAC Name |
3,9-diazabicyclo[4.2.1]nonan-3-yl-(2-methylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-8-6-11(8)12(15)14-5-4-9-2-3-10(7-14)13-9/h8-11,13H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORGFXGOOGBHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCC3CCC(C2)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Potassium trifluoro[4-(2-methylpropanamido)phenyl]boranuide](/img/structure/B7972493.png)

![N-methyl-N'-[1-(2,4,6-trifluoro-phenyl)-methylidene]-hydrazine](/img/structure/B7972517.png)


![3,9-Diazabicyclo[4.2.1]nonan-3-yl(cyclohexyl)methanone](/img/structure/B7972538.png)



![1-[4-Bromo-2-(but-3-en-1-yloxy)phenyl]ethan-1-one](/img/structure/B7972559.png)
![3,9-Diazabicyclo[4.2.1]nonan-3-yl(3-methylfuran-2-yl)methanone](/img/structure/B7972566.png)

![3,9-Diazabicyclo[4.2.1]nonan-3-yl(2-methylfuran-3-yl)methanone](/img/structure/B7972574.png)
![3,9-Diazabicyclo[4.2.1]nonan-3-yl(cyclopropyl)methanone](/img/structure/B7972587.png)
